![molecular formula C8H12BNO4 B1454824 5-(2-Methoxyethoxy)pyridine-3-boronic acid CAS No. 1015229-31-8](/img/structure/B1454824.png)
5-(2-Methoxyethoxy)pyridine-3-boronic acid
Overview
Description
5-(2-Methoxyethoxy)pyridine-3-boronic acid, also known as ME-3-Pyridine Boronic Acid, is a boronic acid derivative that has gained significant attention in the field of organic synthesis and medicinal chemistry. It is a white crystalline powder that has a molecular formula of C8H12BNO4 and a molecular weight of 207.00 g/mol. This compound has been widely used as a versatile building block for the synthesis of various organic compounds and as a pharmacological tool for the development of new drugs.
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable player in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis. It can act as a boron-based partner to couple with various halides or pseudohalides, leading to the formation of biaryl structures that are common in pharmaceuticals and agrochemicals .
Protodeboronation Studies
In the realm of synthetic chemistry, the protodeboronation process is crucial for removing the boron moiety from boronic esters. The compound can be used to study the mechanisms of protodeboronation, which is a less explored area, especially for unactivated alkyl and primary alkyl boronic esters .
Development of Enzymatic and Kinase Inhibitors
Boronic acids are often used in the design of enzyme inhibitors due to their ability to interact with the active sites of enzymes5-(2-Methoxyethoxy)pyridine-3-boronic acid could be employed in the development of new therapeutic agents that function as enzymatic and kinase inhibitors .
Synthesis of Fluorescent Molecules
This compound can serve as a starting material for the synthesis of fluorescent molecules. For instance, it can be used to create anthracene-based bis-pyridine ligands, which are integral to the construction of fluorescent M2L4 type capsules, with potential applications in sensing and imaging .
Organic Synthesis Building Blocks
The stability and reactivity of boronic acids make them excellent building blocks in organic synthesis5-(2-Methoxyethoxy)pyridine-3-boronic acid can be utilized to introduce pyridine moieties into larger organic frameworks, which are essential components in many pharmaceuticals .
properties
IUPAC Name |
[5-(2-methoxyethoxy)pyridin-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO4/c1-13-2-3-14-8-4-7(9(11)12)5-10-6-8/h4-6,11-12H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXBPUDJOSTZFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)OCCOC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681902 | |
Record name | [5-(2-Methoxyethoxy)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxyethoxy)pyridine-3-boronic acid | |
CAS RN |
1015229-31-8 | |
Record name | [5-(2-Methoxyethoxy)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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